

Application Notes and Protocols for Generating Kiss1 Knockout Zebrafish using CRISPR/Cas9

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Compound of Interest

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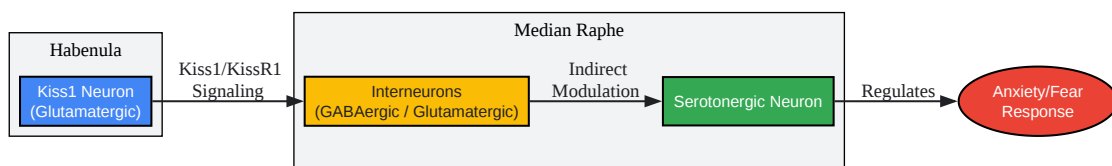
Abstract

The Kisspeptin (Kiss1) signaling system is a critical regulator of reproduction in mammals. However, in non-mammalian vertebrates like zebrafish (*Danio rerio*), the system is more complex due to the presence of multiple paralogous genes (*kiss1* and *kiss2*) and their corresponding receptors (*kissr1* and *kissr2*).^{[1][2]} This duplication raises the possibility of functional redundancy.^{[3][4]} Studies utilizing gene knockout models have revealed that, unlike in mammals, the *kiss1/kissr1* system in zebrafish is not essential for reproduction but appears to play a significant role in non-reproductive functions, such as the modulation of serotonergic neural activity.^{[1][5]} This document provides a detailed guide for generating *kiss1* knockout zebrafish using the efficient and precise CRISPR/Cas9 genome-editing technology.^[6] The protocols outlined herein cover the entire workflow, from guide RNA (gRNA) design and synthesis to the generation and validation of stable knockout lines.

The Kiss1 Signaling Pathway in Zebrafish

In zebrafish, the *kiss1* gene and its receptor, *kissr1*, are predominantly expressed in the habenula, a brain region involved in processing aversive stimuli and regulating mood.^{[1][5]} The

Kiss1 neurons in the habenula are glutamatergic.[7] They do not act directly on serotonergic neurons but are thought to modulate them indirectly through interneurons in the median raphe. [5][7] This signaling is implicated in modulating emotional and goal-directed behaviors.[5]

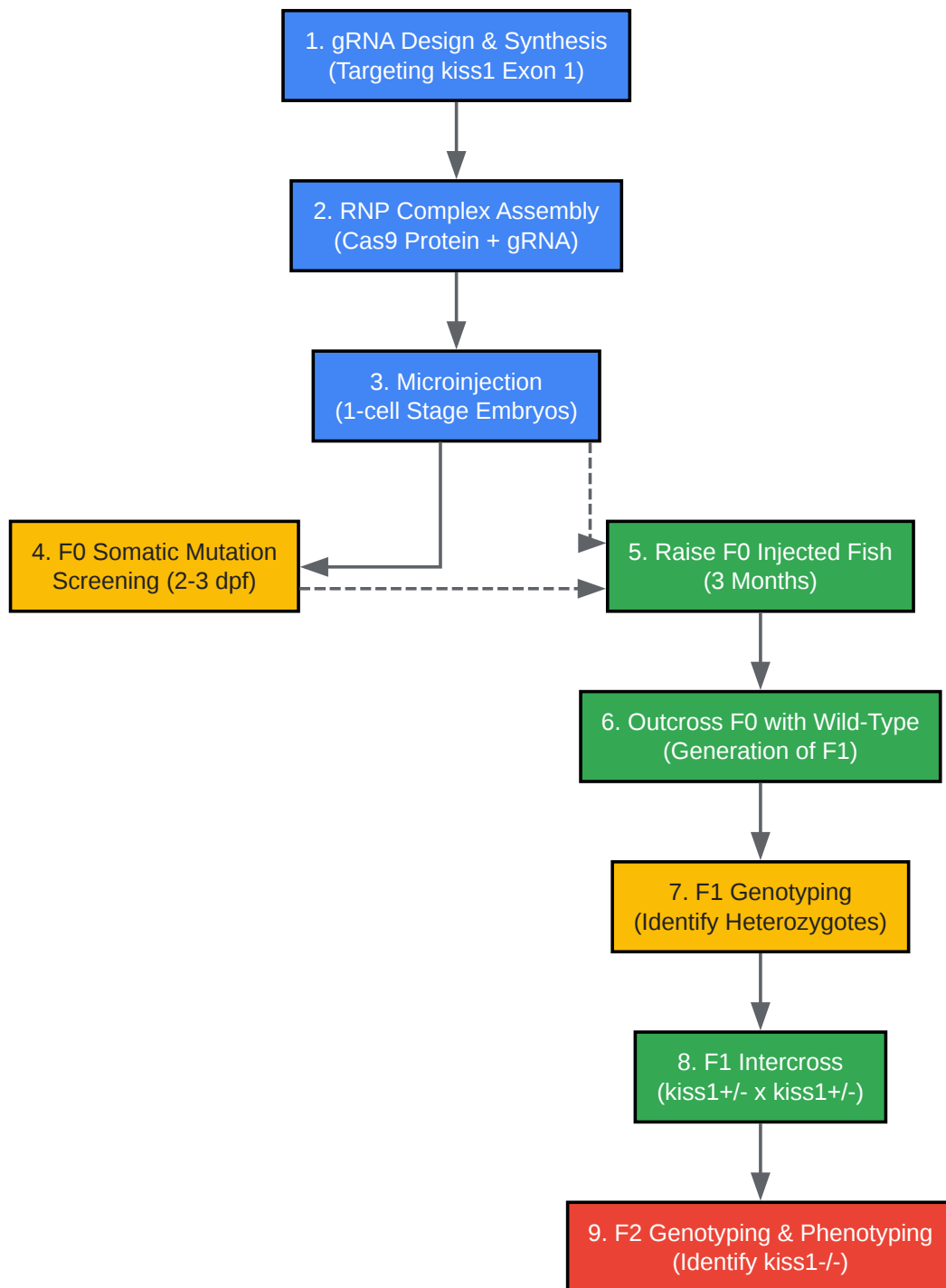


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Caption: The Kiss1 signaling pathway in the zebrafish brain.

Experimental Workflow for Kiss1 Knockout Generation

The generation of a stable kiss1 knockout zebrafish line is a multi-step process that spans several months. The overall workflow involves designing a specific guide RNA, injecting the CRISPR/Cas9 components into embryos, screening for mutations, and raising the fish to establish a homozygous knockout line.



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Caption: Experimental workflow for generating kiss1 knockout zebrafish.

Detailed Experimental Protocols

Protocol 1: Guide RNA (gRNA) Design and Synthesis

Efficient gene knockout depends on the design of a highly effective gRNA. It is recommended to target the first exon of the *kiss1* gene to maximize the chances of generating a null allele.[8]

- Target Site Selection: Use a web-based tool like CRISPRscan to design highly efficient gRNAs for the zebrafish *kiss1* gene.[9][10] Choose a target site with a high predicted efficiency score and minimal off-target effects. The target sequence should be in the form of 5'-GGN18NGG-3'.
- Oligo Design: Order DNA oligos for generating the gRNA template via PCR.
 - Forward Primer: 5'-TAATACGACTCACTATAGGG[+ gRNA_sequence_without_PAM +]GTTTTAGAGCTAGAA-3'
 - Reverse Primer: 5'-AAAAGCACCGACTCGGTGCCAC-3'
- gRNA Template PCR: Assemble the PCR reaction to create the DNA template for in vitro transcription.
- In Vitro Transcription (IVT): Synthesize the gRNA using a T7 RNA polymerase-based IVT kit (e.g., AmpliScribe-T7 Flash Transcription Kit).[9][11] Follow the manufacturer's instructions.
 - Incubate the reaction at 37°C for 5-6 hours.[9]
 - Treat with TURBO DNase to remove the DNA template.[9]
- gRNA Purification: Purify the synthesized gRNA using an ammonium acetate precipitation or a column-based RNA cleanup kit.[11]
- Quantification and Quality Control: Measure the gRNA concentration using a spectrophotometer. Verify integrity by running a sample on a denaturing polyacrylamide gel. Store aliquots at -80°C.[9]

Protocol 2: Ribonucleoprotein (RNP) Complex Preparation and Microinjection

Direct delivery of a pre-assembled Cas9 protein and gRNA complex (RNP) into embryos is highly efficient.[\[12\]](#)

- **Prepare Injection Mix:** On ice, combine the components in the order listed in Table 1. Gently mix and centrifuge briefly.
- **RNP Assembly:** Incubate the mixture at 37°C for 10 minutes to allow the RNP complex to form.[\[13\]](#)[\[14\]](#)
- **Embryo Collection:** Collect freshly fertilized zebrafish embryos and align them on an injection plate.
- **Microinjection:** Load a pulled glass capillary needle with 1-2 μL of the RNP mix. Inject approximately 1-3 nL into the cell of one-cell stage embryos.[\[15\]](#)[\[16\]](#)
- **Incubation:** After injection, transfer the embryos to E3 embryo medium and incubate at 28.5°C.[\[16\]](#) Monitor for normal development and toxicity over the next 24-72 hours.

Component	Stock Concentration	Volume per Reaction	Final Concentration (in mix)
Nuclease-Free Water	-	Variable	-
Cas9 Protein	1 mg/mL	~0.5 μ L	100-300 ng/ μ L
kiss1 gRNA	1 mg/mL	~0.25 μ L	25-50 ng/ μ L
Phenol Red (0.5%)	0.5%	0.5 μ L	0.05%
Total Volume	-	~5 μ L	-

Table 1: Example Reagent Mix for RNP Microinjection. Note: Optimal concentrations may need to be determined empirically. This table is a starting point based on common protocols.[16]

Protocol 3: Screening for Mutations in F0 Embryos

To quickly assess the efficiency of the gRNA, a subset of injected (F0) embryos are screened for mutations 2-3 days post-fertilization (dpf).

- Genomic DNA Extraction: Pool 5-8 injected embryos and extract genomic DNA using a standard lysis protocol (e.g., NaOH method).[13][14]
- PCR Amplification: Amplify the genomic region surrounding the kiss1 target site using sequence-specific primers.
- Heteroduplex Mobility Assay (HMA): This assay detects the presence of insertions or deletions (indels).[12]
 - Denature the PCR product at 95°C for 5 minutes.

- Slowly re-anneal by cooling to room temperature, allowing heteroduplexes (wild-type strand + mutant strand) to form.
- Resolve the products on a polyacrylamide or high-percentage agarose gel.[15] The presence of slower-migrating bands (smears or extra bands) indicates successful mutagenesis.
- Sequencing (Optional): For confirmation, the PCR products can be cloned and sequenced to identify the specific mutations generated.[13]

Protocol 4: Establishing a Stable Knockout Line

- Raise F0 Founders: Raise the remaining injected embryos to adulthood (approximately 3 months). Note that these fish are mosaic, meaning they have a mixture of different mutations in their cells.
- Identify Germline Transmission: Outcross individual F0 founders with wild-type fish.
- Screen F1 Progeny: Collect embryos from the cross and screen the genomic DNA of individual F1 larvae for mutations using the HMA and/or sequencing as described in Protocol 3. A founder that produces mutated F1 offspring has transmitted the mutation through its germline.
- Raise F1 Heterozygotes: Raise the identified F1 heterozygotes (carrying one copy of the kiss1 mutation) to adulthood.
- Generate F2 Homozygotes: Intercross two F1 heterozygotes carrying the same mutation (kiss1+/- x kiss1+/-).
- Genotype F2 Generation: According to Mendelian genetics, the F2 offspring will have a genotype ratio of 1:2:1 (kiss1+/+ : kiss1+/- : kiss1-/-). Genotype individual F2 fish to identify the homozygous knockouts. These fish can be used for phenotypic analysis.

Expected Phenotype and Data

Contrary to what is observed in mammals, the systematic knockout of kiss1 in zebrafish does not lead to reproductive impairment.[1] This suggests that other neuropeptides or the paralogous kiss2 system may compensate for the loss of Kiss1 in regulating reproduction.[1][3]

Phenotypic Parameter	Observation in <i>kiss1</i> ^{-/-} Zebrafish	Reference
Viability & Development	Normal viability and development. Genotypes inherited in expected Mendelian ratio.	[1][2]
Puberty Onset	Normal timing of puberty onset. Gonad histology at 45 and 60 dpf is comparable to wild-type.	[1]
Gametogenesis	Spermatogenesis and folliculogenesis are not impaired.	[1][3]
Fertility	Reproductive capability is not impaired.	[1][3][17]
Gross Morphology	No significant differences in body weight, body length, or Gonadosomatic Index (GSI).	[1]

Table 2: Summary of Phenotypic Observations in *kiss1* Knockout Zebrafish.

Conclusion

The CRISPR/Cas9 system provides a powerful and straightforward method for generating *kiss1* knockout zebrafish.[18][19] The protocols described here offer a comprehensive workflow for researchers aiming to create this model. The resulting *kiss1*^{-/-} fish are viable and fertile, a finding that challenges the universal role of Kiss1 as an indispensable regulator of reproduction.[1][3] This model is therefore valuable for investigating the non-reproductive, neuromodulatory functions of the Kiss1/KissR1 system in the vertebrate brain and for exploring the divergent evolutionary strategies for neuroendocrine control of reproduction between fish and mammals.[1][5]

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